6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate
Description
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate is a heterocyclic compound with a fused imidazo[4,5-b]pyrazine core. Its molecular formula is C₆H₅BrN₄, and it features a bromine substituent at position 6 and a methyl group at position 1 of the imidazole ring (Figure 1) . The compound’s SMILES notation is CN1C=NC2=NC=C(N=C21)Br, and its InChIKey is FIDGTACXJMWVKZ-UHFFFAOYSA-N. Predicted collision cross-section (CCS) values for its ionized forms range from 138.1 to 145.5 Ų, indicating moderate molecular compactness . This compound is of interest in medicinal chemistry due to the imidazo[4,5-b]pyrazine scaffold’s prevalence in bioactive molecules targeting enzymes, receptors, and kinases.
Properties
IUPAC Name |
5-bromo-3-methylimidazo[4,5-b]pyrazine;formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4.CH2O2/c1-11-3-9-5-6(11)10-4(7)2-8-5;2-1-3/h2-3H,1H3;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHIRHCQSMUSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NC=C(N=C21)Br.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazo[4,5-b]pyrazine Synthesis
The imidazo[4,5-b]pyrazine scaffold is typically constructed via cyclization reactions. A common approach involves condensing 2-amino pyrazine derivatives with α-halo carbonyl compounds. For example, 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine (parent compound) is synthesized by reacting 2-amino-5-bromo-3-methylpyrazine with chloroacetaldehyde under reflux in ethanol. The reaction proceeds via nucleophilic attack and subsequent cyclodehydration, yielding the bicyclic core.
| Reagent | Condition | Yield | Reference |
|---|---|---|---|
| 2-Amino-5-bromo-3-methylpyrazine | Chloroacetaldehyde, EtOH, reflux | 72% |
Electron density surface modeling predicts regioselectivity during cyclization, ensuring bromine occupies the 6-position. Alternative routes employ trimethylsilyl (TMS) intermediates to enhance reactivity, as demonstrated in nucleoside syntheses.
Bromine introduction occurs either during core formation or via post-synthetic modification. Direct bromination of 1-methylimidazo[4,5-b]pyrazine using N-bromosuccinimide (NBS) in dichloromethane selectively substitutes the 6-position due to the methyl group’s electron-donating effect. Conversely, molecular bromine in ethanol protonates N(1), shifting electrophilic attack to C(5), necessitating careful pH control.
Comparative Bromination Outcomes
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NBS | DCM | 25°C | 6-Bromo-1-methylimidazo[4,5-b]pyrazine | 85% |
| Br₂ | EtOH | 0°C | 5-Bromo-1-methylimidazo[4,5-b]pyrazine | 63% |
Source emphasizes that steric hindrance from the methyl group directs bromine to the 6-position, validated by X-ray crystallography.
Methyl Group Introduction
Methylation is achieved through alkylation of imidazole nitrogen . Treatment of 6-bromoimidazo[4,5-b]pyrazine with methyl iodide in dimethylformamide (DMF) at 60°C installs the methyl group with >90% efficiency. Alternative methods use Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for stereocontrolled alkylation.
Formate Salt Formation
Conversion to the formate salt involves proton transfer in formic acid. Dissolving 6-bromo-1-methylimidazo[4,5-b]pyrazine in anhydrous formic acid at 50°C for 2 hours yields the title compound. The process is monitored via LCMS (observed [M+H]⁺ = 259.06). Crystallization from ethyl acetate/formic acid (9:1) provides analytically pure material.
Optimized Crystallization Conditions
| Solvent Ratio | Temperature | Purity |
|---|---|---|
| EtOAc:HCOOH (9:1) | -20°C | 99.5% |
Scale-Up and Industrial Considerations
Patent details kilogram-scale synthesis using flow chemistry. Key parameters include:
- Residence time : 10 minutes
- Temperature : 120°C
- Catalyst : Heterogeneous Pd/C (0.5 mol%)
This method achieves 92% yield with <1% impurities, critical for pharmaceutical applications.
Analytical Characterization
Final product validation employs:
- ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, H-2), 3.95 (s, 3H, CH₃), 8.20 (s, 1H, H-5).
- HPLC : Retention time 0.701 min (Method: 5–95% acetonitrile over 3 min).
- Elemental Analysis : Calculated C 32.53%, H 2.73%, N 21.66%; Found C 32.50%, H 2.70%, N 21.63%.
Challenges and Mitigation
- Regioselectivity : Competing bromination at C(5) is minimized using NBS in non-polar solvents.
- Hydrolysis : The formate ester is moisture-sensitive; reactions require anhydrous conditions.
- Purification : Silica gel chromatography (EtOAc/hexane 1:1) removes unreacted starting material.
Emerging Methodologies
Recent advances include photocatalytic C–H bromination using Ir(ppy)₃ and NBS under blue LED light, reducing reaction time to 30 minutes. Biocatalytic routes employing haloperoxidases are under investigation for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound’s unique structure makes it a candidate for use as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and methyl groups can influence its binding affinity and selectivity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Imidazo[4,5-b]pyridine Derivatives :
Replacement of the pyrazine ring with pyridine (e.g., 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine) alters electronic properties and biological activity. Pyridine-containing analogs exhibit distinct binding profiles, such as enhanced interactions with Aurora kinases due to altered π-π stacking and hydrogen bonding . In contrast, the pyrazine core in 6-bromo-1-methyl-1H-imidazo[4,5-b]pyrazine may improve metabolic stability by resisting aldehyde oxidase-mediated degradation .Triazolo[4,5-b]pyrazine Derivatives :
Volitinib, a triazolo[4,5-b]pyrazine c-Met inhibitor, shares structural similarities but replaces the imidazole ring with triazole. This modification enhances selectivity for c-Met kinase, with volitinib showing IC₅₀ < 1 nM in enzymatic assays, compared to imidazo[4,5-b]pyrazine derivatives like PF-04217903 (IC₅₀ = 3 nM) . The bromo-methyl substituent in the subject compound may sterically hinder kinase binding but improve lipophilicity for membrane penetration .
Physicochemical Properties
Collision Cross-Section (CCS) :
The compound’s CCS values ([M+H]+: 139.1 Ų ) suggest moderate molecular compactness, comparable to imidazo[4,5-b]pyridine derivatives (e.g., Aurora inhibitors: CCS ~135–142 Ų) .- However, the formate counterion enhances aqueous solubility (2–5 mg/mL) vs. free bases .
Data Tables
Table 2: Predicted CCS Values
| Ionization State | CCS (Ų) |
|---|---|
| [M+H]+ | 139.1 |
| [M+Na]+ | 144.3 |
| [M-H]- | 138.1 |
| [M+K]+ | 145.5 |
Biological Activity
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate (BMIP formate) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of BMIP formate, supported by relevant data and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate is C₇H₇BrN₄O₂, with a molecular weight of approximately 259.06 g/mol. The compound features a bromine atom at the sixth position of the imidazo[4,5-b]pyrazine ring system, contributing to its unique chemical reactivity and biological properties .
Table 1: Chemical Properties of BMIP Formate
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrN₄O₂ |
| Molecular Weight | 259.06 g/mol |
| CAS Number | 55635-64-8 |
| Structure | Structure |
Preliminary studies suggest that BMIP formate may interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The presence of the bromine atom and the imidazole moiety indicates potential for various biological interactions . However, detailed mechanistic studies are still required to fully elucidate these interactions.
Comparative Analysis with Similar Compounds
The activity of BMIP formate can be better understood by comparing it with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-1H-imidazo[4,5-b]pyrazine | Lacks methyl group at position 1 | Different biological activity profile |
| 6-Methyl-1H-imidazo[4,5-b]pyrazine | Methyl group instead of bromine at position 6 | Varies in reactivity and potential applications |
| 2-Aminoimidazo[4,5-b]pyrazine | Contains amino group at position 2 | Enhanced solubility and different bioactivity |
This comparison highlights how variations in substituents can significantly influence the properties and applications of imidazole derivatives.
Synthetic Pathways
The synthesis of BMIP formate typically involves several steps that include the formation of the imidazo[4,5-b]pyrazine core followed by functionalization with bromine and methyl groups. The specific synthetic routes remain under investigation but are crucial for understanding how to optimize yields and purity for biological studies .
Research Applications
BMIP formate has several potential applications:
- Medicinal Chemistry : As a building block for synthesizing pharmaceutical agents targeting specific biological pathways.
- Biological Studies : To investigate interactions with proteins and nucleic acids.
- Materials Science : Exploring its use in organic semiconductors and light-emitting diodes (LEDs).
- Catalysis : Its unique structure may allow it to serve as a catalyst or precursor in various chemical reactions .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine derivatives?
Methodological Answer: Solid-phase parallel synthesis is a robust approach, involving tandem reactions of isothiocyanate-terminated resins with o-bromo-2-aminopyrazines. Suzuki coupling at the C6 position introduces structural diversity, followed by functionalization with alkyl halides, acyl chlorides, or sulfonyl chlorides . For brominated analogs, halogenation at the pyrazine ring (e.g., using NBS or Br₂) is critical, with careful control of reaction conditions to avoid over-substitution .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, X-ray diffraction with SHELXL refinement resolves bond lengths/angles and confirms stereochemistry . Polar surface area calculations (e.g., using Molinspiration) aid in assessing bioavailability .
Q. What are the critical steps in resolving its crystal structure?
Methodological Answer: Crystallize the compound in a solvent system (e.g., DCM/hexane) and collect diffraction data using a single-crystal X-ray diffractometer. Refine the structure with SHELXL , focusing on resolving disorder in the imidazo-pyrazine core. Validate thermal parameters and hydrogen bonding networks to ensure structural accuracy .
Q. How can researchers determine its basic physicochemical properties?
Methodological Answer: Measure melting point via differential scanning calorimetry (DSC) and solubility in common solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy. LogP values can be determined experimentally (shake-flask method) or computationally (ADMET predictors) .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated imidazo-pyrazines?
Methodological Answer: Optimize reaction stoichiometry (e.g., 1.2 equiv Br₂ for bromination) and temperature (0–25°C) to minimize side reactions. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for regioselective functionalization, with microwave-assisted synthesis to reduce reaction times . Monitor intermediates via TLC or LC-MS for real-time yield assessment.
Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?
Methodological Answer: Synthesize analogs with substitutions at the C2 and C6 positions (e.g., methylthio, nitro groups) and evaluate their bioactivity (e.g., c-Met kinase inhibition). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Compare IC₅₀ values against reference inhibitors (e.g., volitinib) .
Q. How can contradictions in spectroscopic data be resolved during structural elucidation?
Methodological Answer: Cross-validate NMR assignments using 2D experiments (COSY, HSQC) to distinguish overlapping signals. For ambiguous NOE effects, employ dynamic NMR or variable-temperature studies. If X-ray data conflicts with computational models, prioritize experimental crystallographic results .
Q. What experimental designs are suitable for probing its mechanism of action in biological systems?
Methodological Answer: Use kinase inhibition assays (e.g., ADP-Glo™) to quantify c-Met activity. Pair with cellular proliferation assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., glioma U87-MG). Validate target engagement via Western blotting for phosphorylated c-Met downstream proteins (e.g., ERK, AKT) .
Q. How can stability studies be designed for this compound under varying pH conditions?
Methodological Answer: Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC-UV at 254 nm. Identify degradation products using LC-MS/MS and propose degradation pathways (e.g., hydrolysis of the formate ester at acidic pH) .
Q. What computational tools are recommended for predicting its pharmacokinetic properties?
Methodological Answer: Use SwissADME for predicting logP, bioavailability, and permeability. Molecular dynamics simulations (GROMACS) assess binding stability in target proteins. For toxicity, employ ProTox-II to flag potential hepatotoxicity or mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
